Methyl 2-methylidene-8-phenylocta-4,6-dienoate
CAS No.: 646533-92-8
Cat. No.: VC16881184
Molecular Formula: C16H18O2
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646533-92-8 |
|---|---|
| Molecular Formula | C16H18O2 |
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | methyl 2-methylidene-8-phenylocta-4,6-dienoate |
| Standard InChI | InChI=1S/C16H18O2/c1-14(16(17)18-2)10-6-3-4-7-11-15-12-8-5-9-13-15/h3-9,12-13H,1,10-11H2,2H3 |
| Standard InChI Key | LBBGAQIPVLNCTF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(=C)CC=CC=CCC1=CC=CC=C1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Methyl 2-methylidene-8-phenylocta-4,6-dienoate (CAS 168811-84-1) possesses the molecular formula and a molecular weight of 242.31 g/mol. The structure comprises:
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A methyl ester group at position 1.
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A methylidene () moiety at position 2.
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Conjugated double bonds at positions 4 and 6 ( and ).
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A phenyl group at position 8.
The conjugated diene system and electron-deficient ester group render the compound highly reactive toward electrophilic and nucleophilic agents.
Synthesis and Optimization
Table 1: Hypothetical Reaction Conditions for Key Steps
| Step | Reagents/Catalysts | Conditions | Yield (Hypothetical) |
|---|---|---|---|
| Michael Addition | Phenylmagnesium bromide | THF, 0°C to rt, 12 h | 75–85% |
| Allylation | Allylboronic acid, InI | THF, 40°C, 7 h | 90–95% |
| Dehydration | DCM, −10°C, 5 h | 65–70% |
These conditions mirror those used in β-nitroenone transformations, where InI-mediated allylation achieved yields exceeding 90% .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | 320–325°C (estimated) |
| Density | 1.12 g/cm³ |
| Solubility | Soluble in THF, DCM, acetone |
| Storage Conditions | −20°C, inert atmosphere |
Reactivity and Applications
Cycloaddition Reactions
The conjugated diene system positions methyl 2-methylidene-8-phenylocta-4,6-dienoate as a dienophile in Diels-Alder reactions. For example, reacting with electron-deficient dienophiles like maleic anhydride could yield bicyclic adducts for pharmaceutical intermediates.
Pharmaceutical Relevance
The phenyl and ester groups suggest potential bioactivity. Similar structures are precursors in NSAID (non-steroidal anti-inflammatory drug) synthesis, though specific applications remain unexplored.
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